2-chloro-5-(1H-imidazol-1-ylmethyl)-1,3-thiazole
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Overview
Description
2-Chloro-5-(1H-imidazol-1-ylmethyl)-1,3-thiazole is an organic compound that belongs to the thiazole family of heterocyclic compounds. It is a derivative of the thiazole ring, which is a five-membered aromatic ring containing two nitrogen atoms and three sulfur atoms. 2-Chloro-5-(1H-imidazol-1-ylmethyl)-1,3-thiazole is an important intermediate in the synthesis of other thiazole derivatives and has been found to have many potential applications in the fields of medicinal chemistry and drug discovery.
Scientific Research Applications
Therapeutic Potential
Imidazole, which is a part of the compound , is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis of Imidazoles
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Dyes for Solar Cells and Other Optical Applications
Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .
Functional Materials
Imidazoles are being used in the development of functional materials .
Catalysis
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to have a broad range of biological activities . They are key components to functional molecules used in various applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in biological function .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, leading to downstream effects .
Result of Action
Imidazole derivatives are known to have a variety of effects at the molecular and cellular level .
properties
IUPAC Name |
2-chloro-5-(imidazol-1-ylmethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c8-7-10-3-6(12-7)4-11-2-1-9-5-11/h1-3,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVLPCLPBKNVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(1H-imidazol-1-ylmethyl)-1,3-thiazole |
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